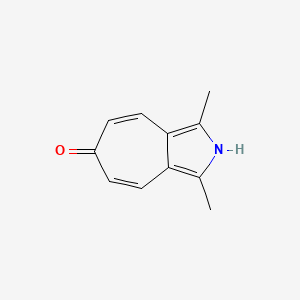![molecular formula C15H11N3O2S B14167591 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid CAS No. 315702-88-6](/img/structure/B14167591.png)
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and an amino benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the thiazole and pyridine rings imparts unique chemical properties, making it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This step often requires the use of a palladium catalyst and a suitable ligand to facilitate the coupling.
Introduction of the Amino Benzoic Acid Moiety: The final step involves the introduction of the amino benzoic acid moiety through an amide bond formation reaction. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with hydrogenated thiazole or pyridine rings
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new catalysts and ligands in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties. It is also used in the formulation of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and DNA repair. By modulating these pathways, it can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3- [ [4- (3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: A compound with a similar structure but with a pyrimidine ring instead of a thiazole ring.
4- [ (4-Methylpiperazin-1-yl)methyl]benzoic acid: Contains a piperazine ring instead of a thiazole ring.
3,5-Bis(pyridin-2-yl)-1,2,4-triazole: Features a triazole ring instead of a thiazole ring.
Uniqueness
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical properties and biological activities. The combination of these rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
CAS No. |
315702-88-6 |
|---|---|
Molecular Formula |
C15H11N3O2S |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H11N3O2S/c19-14(20)10-4-6-11(7-5-10)17-15-18-13(9-21-15)12-3-1-2-8-16-12/h1-9H,(H,17,18)(H,19,20) |
InChI Key |
AHSIVPPUDXPGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)


![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)

![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)




